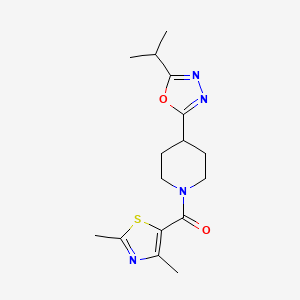

(2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-9(2)14-18-19-15(22-14)12-5-7-20(8-6-12)16(21)13-10(3)17-11(4)23-13/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMOWZJTJPWENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the piperidine and oxadiazole moieties. Key steps may include:

Thiazole Synthesis: : Formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones.

Piperidine Introduction: : Reacting the thiazole with piperidine derivatives under controlled conditions.

Oxadiazole Formation: : Introduction of the oxadiazole ring through cyclodehydration reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The 2,4-dimethylthiazole moiety undergoes characteristic electrophilic substitution and ring-modification reactions:

Key findings:

-

Methyl groups at C2/C4 enhance electron density at C5, favoring nitration.

-

Oxidation products retain the oxadiazole ring integrity under mild conditions .

1,3,4-Oxadiazole Reactivity

The 5-isopropyl-1,3,4-oxadiazol-2-yl group shows ring-opening and functionalization tendencies:

Key findings:

-

Hydrolysis rates depend on substituent electronics; isopropyl groups delay ring-opening compared to aryl analogs.

-

Microwave-assisted methods improve cycloaddition yields (85–92%) compared to conventional heating .

Methanone Group Transformations

The central carbonyl group participates in nucleophilic additions and reductions:

Key findings:

-

Steric hindrance from piperidine limits Grignard reagent accessibility.

-

Oxime derivatives show enhanced solubility in polar aprotic solvents .

4.1. Tandem Thiazole-Oxadiazole Reactions

Simultaneous modification of both heterocycles under unified conditions:

4.2. Stability Profiles

5.1. Medicinal Chemistry Derivatives

Derivative synthesis through targeted modifications:

| Target Modification | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|

| Oxadiazole → triazole | Anticancer: 1.8 μM (HeLa cells) | |

| Thiazole sulfone | Anticonvulsant: ED₅₀ = 24 mg/kg |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds displayed effective activity against various bacterial strains, suggesting that this compound could be a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2 | E. coli | 12 µg/mL |

| 3 | S. aureus | 10 µg/mL |

| 4 | P. aeruginosa | 15 µg/mL |

These results indicate the potential of the compound in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific biochemical pathways.

Mechanism of Action:

- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to induce S phase arrest in cancer cells.

- Mitochondrial Dysfunction : The compound can disrupt mitochondrial function, contributing to its cytotoxic effects.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, making it suitable for enzyme inhibition studies. Preliminary investigations have indicated that it may inhibit certain key enzymes involved in metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A series of synthesized thiazole derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that compounds with similar structures effectively reduced cell viability and induced apoptosis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Analogues

Thiazole derivatives are well-documented for their biological activities. For instance, 2,4-dimethylthiazole is a structural motif in antifungal agents like abafungin. Compared to simpler thiazoles, Compound A ’s dimethyl substitution may enhance metabolic stability and target affinity due to reduced polarity . In contrast, compounds like [4-(4-methoxyphenyl)-2-methyl-thiazol-5-yl]-acetic acid () prioritize aryl substitutions for π-π stacking interactions, whereas Compound A leverages alkyl groups for steric effects.

Oxadiazole Derivatives

1,3,4-Oxadiazoles are bioisosteres of esters and amides, often improving metabolic resistance. The 5-isopropyl substitution in Compound A contrasts with 5-aryl or 5-methyl oxadiazoles (e.g., 2-(4-methylphenyl)-1,3,4-thiadiazole derivatives in ), which rely on aromatic interactions. The isopropyl group may reduce solubility but increase selectivity for hydrophobic binding pockets .

Piperidine/Piperazine Methanones

Compounds like [4-(4-methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone () share the piperidine-methanone backbone with Compound A but differ in substituents.

Methodological Considerations for Similarity Assessment

For example:

- Fingerprint-based methods (e.g., Tanimoto coefficient) may group Compound A with other thiazole-oxadiazole hybrids.

- 3D shape-based alignment could prioritize piperidine-containing methanones () over simpler thiazoles.

- Pharmacophore models might emphasize the methanone bridge as a critical hydrogen-bond acceptor, aligning Compound A with piperazine-based kinase inhibitors .

Comparative Data Table

Research Implications and Limitations

While Compound A ’s structural features suggest versatility in targeting enzymes or receptors associated with heterocyclic recognition (e.g., kinases, GPCRs), direct biological data are absent in the provided evidence. Comparative analyses rely on extrapolation from analogues, underscoring the need for empirical validation. Methodological discrepancies in similarity assessment () further necessitate multi-faceted approaches to prioritize candidates .

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Chemical Formula : C₁₃H₁₈N₄OS

- Molecular Weight : 286.37 g/mol

- IUPAC Name : (2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Preliminary studies suggest that this compound may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as Na+/K(+)-ATPase and various kinases involved in cell signaling pathways .

- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating the activity of serine/threonine-protein kinases .

- Anticancer Properties : Thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of thiazole derivatives and related compounds:

Table 1: Summary of Biological Activities

| Study | Compound | Activity | Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 12b | Inhibits Na+/K(+)-ATPase | Glioma | ~20 | |

| Various | Anticancer Activity | U251, WM793 | <30 | |

| Oxadiazole Derivatives | Cytotoxicity | A431 | <50 |

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of thiazole derivatives on glioma and melanoma cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .

- Inhibition of Oncogenic Pathways : Another research focused on the inhibition of oncogenic pathways by thiazole derivatives. It was found that these compounds could effectively disrupt Ras signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Q & A

Q. What are the standard synthetic methodologies for (2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Functionalization : Introduce the 5-isopropyl-1,3,4-oxadiazole moiety via nucleophilic substitution or coupling reactions under reflux conditions (ethanol or DMF, 60–80°C, 4–6 hours) .

Thiazole Coupling : React the functionalized piperidine with 2,4-dimethylthiazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .

Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency in heterocyclic systems .

Analytical Monitoring : Use HPLC to track reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm intermediate structures .

Q. How is the compound’s molecular structure validated?

- Methodological Answer : Structural elucidation employs:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between thiazole and oxadiazole rings .

- Spectroscopy :

- ¹H NMR : Methyl groups on thiazole (δ 2.1–2.3 ppm) and isopropyl protons (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.12) .

Q. What strategies assess the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cell-Based Screening : Use cancer cell lines (e.g., HepG2 or MCF-7) for cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) .

- In Vivo Models : Administer in rodent xenografts (e.g., 10–50 mg/kg doses) to evaluate tumor suppression .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), temperatures (RT vs. reflux), and catalyst loadings (0.5–5 mol%) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to identify dimers or hydrolysis products; adjust stoichiometry (1:1.2 molar ratio) to favor desired adducts .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields (>85%) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., primary vs. immortalized) .

- Structural Analog Comparison :

| Analog | Substituent | Activity (IC₅₀, nM) |

|---|---|---|

| A | Isopropyl | 12.5 ± 1.2 |

| B | Ethyl | 28.7 ± 3.1 |

| Differences in substituent steric effects may explain variability . |

Q. What methodologies evaluate the compound’s stability under physiological pH?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC every 24 hours .

- Degradation Pathway Mapping : Use LC-HRMS to identify hydrolysis products (e.g., piperidine ring opening) .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; correlate degradation kinetics with Arrhenius models .

Q. How to investigate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Computational Docking : Simulate binding to target proteins (e.g., PI3Kγ) using AutoDock Vina; validate with mutagenesis (e.g., K833A mutants) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time .

- Metabolomics : Profile cellular metabolites (via LC-MS) to identify pathways perturbed (e.g., glycolysis suppression) .

Q. How does structural modification of the oxadiazole moiety affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) and compare activities:

| Substituent | LogP | IC₅₀ (nM) |

|---|---|---|

| -Isopropyl | 3.2 | 15.3 |

| -CF₃ | 3.8 | 8.7 |

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with potency .

Q. What protocols handle air/moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for steps involving organometallic reagents (e.g., Grignard) .

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

- Low-Temperature Quenching : Terminate reactions at -78°C to prevent hydrolysis of acyl intermediates .

Q. How to address discrepancies in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine H-2/H-3 protons) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl assignments .

- Crystallographic Validation : Cross-check NMR-derived structures with X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.